3-(2-Methylnaphthalen-1-yl)acrylic acid
Description
3-(2-Methylnaphthalen-1-yl)acrylic acid is a cinnamic acid derivative featuring a methyl-substituted naphthalene ring conjugated to an acrylic acid moiety. Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.25 g/mol. The compound is synthesized via a Knoevenagel condensation reaction between 2-methyl-1-naphthaldehyde and malonic acid in pyridine, yielding an (E)-isomer with 85% efficiency . Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy, which identifies characteristic peaks for the naphthalene ring (δ 7.2–8.2 ppm) and the acrylic acid α,β-unsaturated system (δ 6.3–7.1 ppm) .
The methyl group at the 2-position of the naphthalene ring enhances steric hindrance and electron-donating effects, influencing both physical properties (e.g., melting point, solubility) and chemical reactivity.
Properties
IUPAC Name |
(E)-3-(2-methylnaphthalen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11-4-2-3-5-13(11)12(10)8-9-14(15)16/h2-9H,1H3,(H,15,16)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTYBPPFNYCUFU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylnaphthalen-1-yl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnaphthalene as the starting material.
Bromination: The methyl group on the naphthalene ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: The brominated product undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylnaphthalen-1-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding saturated acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated acids.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-(2-Methylnaphthalen-1-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylnaphthalen-1-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The methyl group in this compound reduces solubility compared to unsubstituted analogs (e.g., 3-(2-Naphthyl)acrylic acid) but enhances thermal stability .
- Crystal Packing : The title compound forms hydrogen-bonded dimers (O–H···O) similar to 2-Methyl-3-(3-methylphenyl)acrylic acid, but its extended naphthalene system enables additional π-π interactions (centroid distances: 3.006–3.396 Å) .
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